Deca-1,6,8-triene

Alkyd coatings dust-drying time solvent evaporation

Deca-1,6,8-triene (CAS 78627-89-1) is a linear C10 hydrocarbon containing a conjugated 2,4-diene moiety and a terminal alkene, making it a rare n-decatriene isomer with a conjugated diene system. Its molecular formula is C10H16, with a molecular weight of 136.23 g/mol.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 78627-89-1
Cat. No. B14434461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeca-1,6,8-triene
CAS78627-89-1
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC=CC=CCCCC=C
InChIInChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9H2,2H3
InChIKeyOTFRAWRHGMSLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deca-1,6,8-triene (CAS 78627-89-1) Coating Modifier and Synthetic Intermediate – Procurement-Relevant Profile


Deca-1,6,8-triene (CAS 78627-89-1) is a linear C10 hydrocarbon containing a conjugated 2,4-diene moiety and a terminal alkene, making it a rare n-decatriene isomer with a conjugated diene system. Its molecular formula is C10H16, with a molecular weight of 136.23 g/mol [1]. The compound is primarily described in the patent literature as a novel coating modifier capable of reducing dust-drying time in air-drying alkyd resin formulations, and as a reactive intermediate for addition chemistry enabled by its diene functionality [1].

Why Deca-1,6,8-triene Cannot Be Replaced by Generic Decatriene Isomers or Common Solvents


Deca-1,6,8-triene is structurally distinct from other C10H16 triene isomers due to its 2,4-conjugated diene system, which imparts unique reactivity and performance characteristics absent in isomers with isolated double bonds such as 1,4,9-decatriene and 1,5,9-decatriene [1]. This conjugation enables Diels-Alder and other addition reactions that are not possible with non-conjugated trienes, while also influencing evaporation rate and film-formation properties in coating applications. Simple substitution with common aromatic solvents (e.g., xylene) or other decatriene isomers results in different drying kinetics, solvent evaporation coefficients, and chemical reactivity, as evidenced by direct comparative testing in alkyd varnish systems [1].

Head-to-Head Performance and Physicochemical Differentiation Data for Deca-1,6,8-triene


Dust-Drying Time Reduction in Alkyd Coatings vs. Xylene and Mineral Spirits

In a standardized alkyd varnish test (Lioptal 664 resin), replacing the conventional solvent with n-decatriene-1,6,8 (44 parts by weight per 50 parts resin) reduced the dust-drying time to 5 hours, compared to 9 hours for xylene and 6 hours for mineral spirits (B.P. 150–190 °C) [1]. The evaporation coefficient was approximately 60 (diethyl ether = 1), intermediate between mineral spirits (13) and xylene (ca. 75), while scratch resistance remained comparable (>10 hours vs. >11 hours for both controls) [1].

Alkyd coatings dust-drying time solvent evaporation coating modifiers

Refractive Index Differentiation from 1,5,9-Decatriene Isomer

n-Decatriene-1,6,8 exhibits a refractive index nD²⁰ = 1.4768 (neat liquid) [1], substantially higher than the value reported for 1,5,9-decatriene (nD²⁰ ≈ 1.448–1.452) [2]. This difference of approximately +0.025–0.029 refractive index units is attributable to the conjugated 2,4-diene chromophore in deca-1,6,8-triene, which increases polarizability relative to the all-isolated double-bond system of 1,5,9-decatriene.

Refractive index isomer identification quality control physicochemical property

Conjugated Diene Content Quantified by UV and IR Spectroscopy

UV and IR analysis of the purified compound confirmed a conjugated diene content of approximately 97% (2,4-conjugated diene by IR), with 0% conjugated triene and no detectable 1,3-conjugated diene [1]. The alpha-olefin content (terminal alkene not conjugated to other double bonds) was calculated as 100% [1]. In contrast, the starting material 1,4,9-decatriene and the commercial isomer 1,5,9-decatriene possess only isolated double bonds and lack any conjugated diene system, fundamentally limiting their utility in pericyclic reactions such as Diels-Alder cycloadditions [1].

Conjugated diene UV spectroscopy IR spectroscopy structural verification Diels-Alder reactivity

Gas Chromatographic Purity Baseline for Procurement Specifications

Fractional distillation of the crude isomerization product yielded n-decatriene-1,6,8 with a gas chromatographic purity of 99% (Apiezon-M column) [1]. The hydrogenation iodine number of 566 agreed closely with the theoretical value of 561, confirming the triene unsaturation level [1]. In the crude product prior to distillation, the target isomer represented 80% of the mixture, with 11% 1,2-divinylcyclohexane, 2% residual 1,4,9-decatriene, and 7% unidentified substances [1].

GC purity quality specification procurement isomeric purity

Validated Application Scenarios for Deca-1,6,8-triene Based on Quantitative Evidence


Accelerated Air-Drying Alkyd Coating Formulations

Deca-1,6,8-triene can be formulated at 40–100% by weight relative to alkyd resin to replace conventional aromatic solvents such as xylene. The documented reduction in dust-drying time from 9 hours (xylene) to 5 hours enables faster handling and stacking in industrial coating operations, while the evaporation coefficient of approximately 60 (vs. ca. 75 for xylene) provides balanced solvent release that supports good brushing properties without excessively rapid skin-over [1].

Diene Building Block for Diels-Alder Cycloaddition Synthesis

The 97% 2,4-conjugated diene content, confirmed by IR and UV spectroscopy, establishes deca-1,6,8-triene as a reactive diene in thermal and Lewis-acid-catalyzed [4+2] cycloadditions [1]. This reactivity is not available from other decatriene isomers (e.g., 1,4,9- or 1,5,9-decatriene), which contain only isolated double bonds, making deca-1,6,8-triene the preferred choice for synthesizing substituted cyclohexene derivatives and decalin ring systems relevant to natural product and pharmaceutical intermediate synthesis [1][2].

Incoming Quality Control and Isomer Fingerprinting by Refractive Index

The refractive index nD²⁰ = 1.4768 provides a rapid, instrumentally simple QC gate to distinguish deca-1,6,8-triene from the commercially more common 1,5,9-decatriene (nD²⁰ ≈ 1.448–1.452) [1][2]. Procurement specifications should include a refractive index range of 1.474–1.479 (at 20 °C) as a minimum identity criterion, supplemented by GC purity ≥99% to ensure the absence of the cyclized impurity 1,2-divinylcyclohexane that forms during synthesis [1].

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